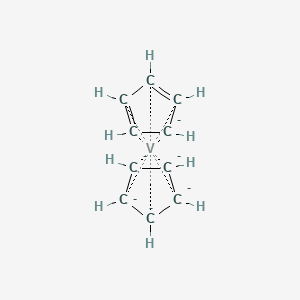

Bis(pi-cyclopentadienyl)vanadium

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H10V-6 |

|---|---|

Molecular Weight |

181.13 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;cyclopentane;vanadium |

InChI |

InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |

InChI Key |

BIVQZETXSIFILA-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[V] |

Origin of Product |

United States |

Historical Context and Early Organometallic Studies of Vanadium Metallocenes

The journey into the world of vanadium metallocenes began in the mid-20th century, a period of burgeoning interest in organometallic chemistry. Following the groundbreaking discovery of ferrocene (B1249389) in 1951, which established the "sandwich" structure of metallocenes, researchers were keen to explore similar compounds with other transition metals. numberanalytics.comlibretexts.org

In 1954, a pivotal moment arrived when J.M. Birmingham, G. Wilkinson, and E.O. Fischer first synthesized bis(pi-cyclopentadienyl)vanadium. wikipedia.org Their method involved the reduction of vanadocene dichloride (Cp₂VCl₂) with aluminum hydride, followed by sublimation of the product in a vacuum at 100°C. wikipedia.org Vanadocene dichloride itself was first prepared by Wilkinson and Birmingham from the reaction of sodium cyclopentadienide (B1229720) (NaC₅H₅) with vanadium tetrachloride (VCl₄) in tetrahydrofuran (B95107) (THF). wikipedia.orgwikipedia.org

These early studies were instrumental in establishing the fundamental properties and structure of vanadocene. It was identified as a metallocene, where a central vanadium(II) ion is "sandwiched" between two cyclopentadienyl (B1206354) rings. wikipedia.org The molecule exhibits D₅d symmetry in the solid state, with the vanadium atom situated at a crystallographic center of inversion, equidistant from the centers of the two rings. wikipedia.org The average V-C bond distance was determined to be 226 pm. wikipedia.org These initial findings laid the groundwork for decades of subsequent research into the reactivity and potential applications of this intriguing compound.

Significance of Vanadium Metallocenes in Contemporary Organometallic Chemistry and Coordination Science

Vanadium metallocenes, particularly bis(pi-cyclopentadienyl)vanadium and its derivatives, hold a significant place in modern organometallic chemistry and coordination science. Their importance stems from their unique electronic and structural properties, which have made them valuable subjects for studying fundamental chemical principles and as platforms for developing new chemical transformations.

With only 15 valence electrons, vanadocene is highly reactive, a characteristic that has been extensively explored. wikipedia.org This reactivity has led to its use in various synthetic applications. For instance, it readily reacts with alkynes to form vanadium-cyclopropene complexes and can be carbonylated under high pressure to produce CpV(CO)₄. wikipedia.org

Furthermore, the field of organovanadium chemistry, which encompasses the study of compounds with carbon-vanadium bonds, has found applications in catalysis, particularly in polymer chemistry. wikipedia.org While well-defined vanadium compounds are not yet used as catalysts in major commercial processes, organovanadium species are implicated as catalysts in the production of butadiene-based rubbers. wikipedia.org

The study of vanadocene derivatives has also expanded into bioinorganic chemistry. Vanadium itself is a biologically relevant metal capable of adopting multiple oxidation states, which gives its complexes unique characteristics and roles in interactions with biomolecules. nih.gov Vanadocene dichloride, a precursor to vanadocene, has been investigated as a potential anticancer agent, with its activity linked to the inhibition of DNA and RNA synthesis in tumors. wikipedia.orgnih.gov This has spurred further research into the synthesis and cytotoxic effects of various vanadocene derivatives. nih.gov

The versatility of vanadium's oxidation states (+2, +3, +4, and +5) allows for a rich and diverse coordination chemistry, making vanadium metallocenes and their derivatives a continuing source of interest for chemists exploring new frontiers in synthesis, catalysis, and medicinal chemistry. wikipedia.orgpharmacy180.com

Evolution of Research Foci on Bis Pi Cyclopentadienyl Vanadium Systems

Established Synthetic Pathways for the Parent this compound

The preparation of the parent vanadocene molecule, V(C₅H₅)₂, can be achieved through several established synthetic routes, primarily involving reduction of a higher-valent vanadium precursor or through ligand exchange and transmetalation reactions.

Reduction-Based Synthetic Strategies

A foundational method for the synthesis of vanadocene involves the reduction of a vanadium(IV) precursor, vanadocene dichloride ((C₅H₅)₂VCl₂). The first reported synthesis in 1954 by Birmingham, Fischer, and Wilkinson utilized this approach, employing aluminum hydride as the reducing agent. In this process, vanadocene dichloride is reduced, and the resulting vanadocene is purified by sublimation in a vacuum at 100 °C. wikipedia.orgwikipedia.org

A more contemporary and higher-yielding method starts from a vanadium(III) complex, [V₂Cl₃(THF)₆]₂[Zn₂Cl₆]. Treatment of this complex with sodium cyclopentadienide (B1229720) (NaC₅H₅) in an appropriate solvent like tetrahydrofuran (B95107) (THF) leads to the formation of bis(π-cyclopentadienyl)vanadium. wikipedia.org This method avoids the isolation of the often-unstable vanadocene dichloride and provides a more direct route to the target compound.

These reduction-based strategies are summarized in the following reactions:

| Starting Material | Reagents | Product | Reference |

| (C₅H₅)₂VCl₂ | Aluminum Hydride | (C₅H₅)₂V | wikipedia.orgwikipedia.org |

| [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] | NaC₅H₅ | (C₅H₅)₂V | wikipedia.org |

Ligand Exchange and Transmetalation Approaches

Ligand exchange and transmetalation reactions offer an alternative and versatile route to bis(π-cyclopentadienyl)vanadium. These methods typically involve the reaction of a vanadium halide with a cyclopentadienyl-transfer agent, such as a Grignard reagent or an alkali metal cyclopentadienide.

A common approach is the reaction of vanadium tetrachloride (VCl₄) with sodium cyclopentadienide. wikipedia.org This reaction proceeds via a reductive process where the vanadium(IV) is reduced to vanadium(II) with the concurrent transfer of the cyclopentadienyl ligands.

Similarly, Grignard reagents like cyclopentadienyl magnesium bromide (C₅H₅MgBr) can be employed. The reaction of a vanadium halide with C₅H₅MgBr results in the formation of vanadocene through a transmetalation process, where the cyclopentadienyl group is transferred from magnesium to vanadium.

These methods are analogous to the well-established syntheses of other metallocenes, such as ferrocene (B1249389), highlighting a general synthetic strategy in organometallic chemistry.

Design and Synthesis of Substituted this compound Derivatives

The properties of vanadocene can be systematically tuned by introducing substituents onto the cyclopentadienyl rings. This allows for the modification of the steric and electronic environment around the vanadium center, leading to derivatives with tailored reactivity.

Ring-Substituted Cyclopentadienyl Ligands

A wide variety of substituted vanadocene derivatives have been synthesized by employing appropriately functionalized cyclopentadienyl ligands. The general synthetic strategy involves the reaction of a vanadium precursor with a substituted cyclopentadienyl anion.

For instance, amino-functionalized vanadocenes have been prepared. These complexes can act as precursors to catalysts with altered properties compared to their non-functionalized counterparts. The synthesis of bis-1,1'-amino-functionalized vanadocenes and their corresponding monochlorides has been reported, representing some of the first structurally characterized examples of this class of compounds.

Alkyl-substituted vanadocenes, such as those bearing methyl groups on the cyclopentadienyl rings, have also been synthesized. For example, 1,1'-dimethylvanadocene dichloride, ((C₅H₄CH₃)₂VCl₂), can be prepared and subsequently used to synthesize various carboxylate complexes.

Furthermore, the use of indenyl ligands, which are fused benzo-cyclopentadienyl systems, leads to the formation of vanadocene analogues. The direct reaction of V(CO)₆ with indene (B144670) has been shown to produce η⁵-indenyl-vanadium tetracarbonyl, which can serve as a precursor to other indenyl vanadium complexes.

The synthesis of these derivatives often follows similar pathways to the parent vanadocene, with the appropriately substituted cyclopentadienyl lithium or sodium salt being a key reagent.

Bridged Cyclopentadienyl Ligands in Vanadium Metallocenes

Bridged cyclopentadienyl ligands, often referred to as ansa-ligands, enforce a specific geometry on the resulting metallocene complex by linking the two cyclopentadienyl rings. This structural constraint can have a profound impact on the catalytic activity and stereoselectivity of the complex.

The synthesis of ansa-vanadocene dichlorides has been achieved. For example, tetramethylethano-bridged vanadocene dichlorides of the type (CH₃)₄C₂(3-R-C₅H₃)₂VCl₂ (where R = H, Me, t-Bu) are synthesized by reacting the corresponding ligand magnesium chloride salt with a vanadium(III) acetylacetonato compound, followed by oxidation. uni-konstanz.de These ansa-vanadocene dichlorides can undergo ligand exchange reactions to afford other derivatives. uni-konstanz.de

Silicon-bridged ansa-vanadocene complexes have also been explored. The synthesis of these compounds typically involves the reaction of a dilithio salt of the bridged bis(cyclopentadienyl) ligand with a suitable vanadium halide precursor. nih.govnih.gov For example, [Me₂Si(Cp''')₂]W(H)Cl has been synthesized via the reaction of WCl₆ with a mixture of [Me₂Si(Cp''')₂]Li₂ and NaBH₄, demonstrating a synthetic route that could be adapted for vanadium. nih.govnih.gov

Introduction and Exchange of Ancillary Ligands in this compound Complexes

The reactivity of the vanadocene framework allows for the introduction and exchange of other ligands, leading to a diverse range of complexes with different coordination numbers and electronic properties.

The 15-electron count of vanadocene makes it highly reactive towards the addition of ancillary ligands. For example, it reacts with π-acidic ligands like carbon monoxide, isonitriles, and activated olefins to form new vanadium complexes. pharmacy180.com

Furthermore, the vanadocene cation, [V(C₅H₅)₂]⁺, is a reactive species that can coordinate with ligands such as carbon monoxide and phosphines to form complexes of the type [V(C₅H₅)₂L₂]⁺. pharmacy180.com The reaction of in situ generated Cp₂V(OTf)₂ with ligands like 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) yields d¹ vanadocene coordination compounds. acs.org

Ligand exchange reactions on substituted vanadocene derivatives are also a valuable synthetic tool. For instance, the chloride ligands in ansa-vanadocene dichlorides can be smoothly exchanged to yield acetylacetonato cations and binaphtholate complexes. uni-konstanz.de These reactions demonstrate the utility of the dichloride complexes as versatile starting materials.

In some cases, a cyclopentadienyl-type ligand itself can be exchanged. For example, the benzene (B151609) ligand in CpV(η⁶−C₆H₆) can be exchanged for pentafulvenes, which are derivatives of cyclopentadiene. This reaction provides access to novel vanadium pentafulvene complexes which can then be used as synthons for unprecedented vanadocene(III) derivatives through reactions with phenols and amines. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes in Vanadium Metallocene Chemistry

The development of environmentally benign and sustainable synthetic methods is a cornerstone of modern chemical research, driven by the principles of green chemistry. chemistryjournals.netresearchgate.net In the field of organometallic chemistry, and specifically in the synthesis of bis(π-cyclopentadienyl)vanadium (vanadocene) and its derivatives, there is a growing emphasis on designing routes that are safer, more efficient, and less impactful on the environment. yale.edu This involves a critical evaluation of traditional synthetic protocols and the exploration of innovative strategies that align with green chemistry tenets such as waste prevention, atom economy, and the use of renewable resources. chemistryjournals.netresearchgate.net

Traditional syntheses of vanadocene, first reported in 1954, often rely on the reduction of vanadocene dichloride or the salt metathesis reaction between a vanadium salt like [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] and cyclopentadienylsodium. wikipedia.org While effective, these methods can involve hazardous reagents, stoichiometric use of metals, and generation of significant salt byproducts, leading to poor atom economy and a high Environmental Factor (E-Factor).

The pursuit of sustainability in this area focuses on several key strategies: utilizing renewable feedstocks for ligand synthesis, employing solvent-free reaction conditions or greener solvents, and developing highly efficient catalytic pathways that maximize atom economy. chemistryjournals.netrsc.org

Application of Green Chemistry Principles

The application of green chemistry principles provides a framework for improving the synthesis of vanadocene and its derivatives. Key considerations include:

Waste Prevention and Atom Economy : Shifting from stoichiometric reactions to catalytic cycles can drastically reduce inorganic salt waste and improve atom economy. sciencex.com For instance, developing catalytic methods for the direct functionalization of the cyclopentadienyl (Cp) rings on a pre-formed vanadocene scaffold is preferable to synthesizing substituted ligands from scratch and then forming the complex.

Use of Renewable Feedstocks : The cyclopentadienyl ligand, traditionally derived from petrochemical sources, represents a target for the integration of renewable feedstocks. Biomass, rich in carbohydrates, lignin (B12514952), and terpenes, offers potential precursors for Cp ligands. nih.govresearchgate.netkit.edu

Safer Solvents and Reaction Conditions : The use of volatile and toxic organic solvents like tetrahydrofuran (THF) and toluene (B28343) in traditional syntheses poses environmental and health risks. wikipedia.org Research into green alternatives, including water, ionic liquids, or solvent-free techniques like mechanochemistry, is a primary goal. chemistryjournals.netcmu.edursc.org

Sustainable Synthetic Strategies

Several innovative approaches are being explored to establish greener synthetic routes in vanadium metallocene chemistry.

Mechanochemical Synthesis: Mechanochemistry, a solvent-free technique involving the direct grinding of solid reagents, offers a significant green advantage by eliminating solvent waste and often enabling rapid, high-yielding reactions at room temperature. rsc.orgrsc.org While specific examples for the parent bis(π-cyclopentadienyl)vanadium are still emerging, the principles have been successfully applied to the synthesis of other complex materials and organometallic compounds, such as ferrocene-containing cages, demonstrating its feasibility. rsc.orgrsc.org This approach could potentially be adapted for vanadocene synthesis from a suitable vanadium precursor and a cyclopentadienyl source, drastically reducing the environmental footprint.

Renewable Feedstocks for Ligand Synthesis: The development of methods to produce cyclopentadienyl ligands from biomass is a key area of research for sustainable organometallic chemistry. researchgate.netresearchgate.net Lignocellulose, for example, is a major component of agricultural waste and can be broken down into smaller, functionalized molecules that could serve as starting materials for the synthesis of substituted cyclopentadienes. nih.gov The creation of chiral cyclopentadienyl ligands, crucial for asymmetric catalysis, is also being pursued from renewable sources. nih.gov

Table 1: Comparison of Synthetic Methodologies for Metallocenes

| Methodology | Typical Reagents | Solvent | Key Green Advantage | Key Disadvantage | Reference |

|---|---|---|---|---|---|

| Traditional Salt Metathesis | VCl₃, NaC₅H₅ | THF, Toluene | Well-established, versatile | Poor atom economy, hazardous solvents, salt waste | wikipedia.org |

| Mechanochemical Synthesis | Solid precursors (e.g., VCl₃, KC₅H₅) | Solvent-free | Eliminates solvent waste, energy efficient, rapid | Can be limited by precursor properties, scalability challenges | rsc.orgrsc.org |

| Bio-derived Ligand Synthesis | Vanadium salt, Cp ligand from biomass | Varies (aiming for green solvents) | Uses renewable feedstocks, reduces reliance on fossil fuels | Multi-step conversion of biomass, potential for low yields | nih.govresearchgate.net |

| Catalytic Routes | Vanadium precursor, substrates | Varies | High atom economy, reduces stoichiometric waste | Catalyst development can be complex and costly | yale.edursc.org |

Vanadium-Catalyzed Reactions: The use of vanadium complexes themselves as catalysts aligns with green chemistry principles, particularly in promoting novel, atom-efficient transformations. mdpi.com For example, vanadium-catalyzed [2+2+1] cycloaddition reactions have been developed to construct new heterocyclic compounds, showcasing the potential for vanadium to facilitate complex bond formations efficiently. rsc.org Applying this catalytic mindset to the synthesis of vanadocene derivatives themselves, perhaps through C-H activation or other direct functionalization methods, remains an important research frontier.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Paramagnetic this compound Complexes

Paramagnetic Shift Analysis (e.g., ¹H, ¹³C, ⁵¹V NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds like vanadocene presents unique challenges and opportunities. The presence of an unpaired electron in vanadocene, which has a ground state spin of S = 3/2, leads to significant paramagnetic shifts and line broadening in its NMR spectra. acs.org These effects, while complicating spectral interpretation, provide valuable information about the electronic structure and magnetic properties of the molecule.

The ¹H and ¹³C NMR spectra of vanadocene are characterized by large chemical shift ranges and broad signals due to the paramagnetic influence of the vanadium(II) center. The chemical shifts are highly sensitive to the distribution of unpaired electron spin density within the molecule. While specific, well-resolved spectra of vanadocene itself are not commonly reported due to its high reactivity and paramagnetism, studies on related bent vanadocene derivatives have provided insights into vanadium-carbon bonding. acs.org

⁵¹V NMR is a powerful tool for directly probing the vanadium center. The ⁵¹V nucleus is a sensitive NMR probe with a high natural abundance. huji.ac.ilnorthwestern.edu However, it is a quadrupolar nucleus, which often results in broad signals. huji.ac.il For paramagnetic vanadium species like vanadocene (V(II)), high-resolution NMR spectra are generally not observable. huji.ac.il The technique is more commonly applied to diamagnetic vanadium complexes in other oxidation states. huji.ac.iludel.eduresearchgate.net

| Nucleus | Typical Observations for Paramagnetic Vanadocene | Key Information Derived |

| ¹H | Broad signals with large chemical shifts. | Distribution of unpaired electron spin density on the cyclopentadienyl rings. |

| ¹³C | Very broad signals, often difficult to observe. | Information on the vanadium-carbon bonding and spin delocalization. |

| ⁵¹V | Signals are generally too broad to be observed in high-resolution NMR due to paramagnetism. huji.ac.il | Direct probe of the metal center's electronic environment (more applicable to diamagnetic V complexes). |

Variable Temperature NMR Studies for Dynamic Processes and Exchange Phenomena

Variable temperature (VT) NMR studies are crucial for understanding dynamic processes in molecules. In the context of vanadocene, VT-NMR can provide insights into fluxional processes, such as the rotation of the cyclopentadienyl (Cp) rings. wikipedia.org In the solid state, the Cp rings of vanadocene are dynamically disordered above 170 K and only become fully ordered at 108 K. wikipedia.org

In solution, these dynamic processes can be studied by monitoring changes in the NMR lineshapes as a function of temperature. Exchange phenomena, such as ligand association or dissociation, can also be investigated using VT-NMR techniques like exchange spectroscopy (EXSY). nih.gov While specific VT-NMR studies on vanadocene itself are limited in the publicly available literature, the principles of these techniques are widely applied to study the dynamics of organometallic complexes. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Ligand and Metal-Ligand Bond Characterization

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for characterizing the bonding within a molecule. For vanadocene, these methods provide information on the vibrations of the cyclopentadienyl ligands and the metal-ligand bonds.

The IR and Raman spectra of vanadocene exhibit characteristic bands corresponding to the C-H and C-C stretching and bending modes of the Cp rings. The positions of these bands can be compared to those of other metallocenes to understand the influence of the vanadium center on the ligand structure. Furthermore, low-frequency bands in the Raman spectrum can be assigned to the metal-ligand stretching and tilting modes, providing direct information about the strength and nature of the vanadium-Cp interaction.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| C-H stretching | ~3100 | Characterizes the C-H bonds of the Cp rings. |

| C-C stretching | ~1400-1100 | Reflects the bonding within the Cp rings. |

| C-H out-of-plane bending | ~800 | Sensitive to the interaction of the Cp rings with the metal. |

| Metal-Cp stretching | < 400 | Provides direct information on the V-Cp bond strength. |

| Metal-Cp tilting | < 400 | Relates to the orientation of the Cp rings with respect to the vanadium atom. |

Electronic Absorption (UV-Visible/Near-Infrared) and Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Transition Assignment

Electronic absorption spectroscopy, spanning the UV-Visible and Near-Infrared regions, is used to probe the electronic transitions within vanadocene. The spectrum of vanadocene displays several absorption bands that are assigned to ligand-field (d-d) transitions. acs.org

Magnetic Circular Dichroism (MCD) spectroscopy is a particularly powerful technique for paramagnetic species like vanadocene. nih.gov It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. nih.gov MCD is highly effective for elucidating the electronic structure, including ground and excited state splittings, oxidation state, and geometry. nih.gov

Variable-temperature MCD studies on vanadocene have supported the assignment of absorption bands at approximately 17,000, 19,860, and 24,580 cm⁻¹ to ligand-field transitions. acs.org These transitions originate from the ⁴A₂g ground state to excited states within the D₅d point group symmetry of the molecule. acs.org

| Spectroscopic Technique | Information Obtained | Key Findings for Vanadocene |

| UV-Visible/NIR Absorption | Energies of electronic transitions. | Ligand-field (d-d) transitions are observed in the visible and near-infrared regions. acs.org |

| Magnetic Circular Dichroism (MCD) | Detailed electronic structure, assignment of transitions, magnetic properties of ground and excited states. nih.govrsc.orgresearchgate.net | Confirmed the assignment of ligand-field transitions and provided insights into the electronic ground state. acs.org |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Coordination Environment

X-ray based spectroscopic techniques provide element-specific information about the electronic structure and local coordination environment of the vanadium atom in vanadocene.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons. wsu.edunih.gov The binding energy of the vanadium 2p electrons is sensitive to the oxidation state of the metal. iaea.orgiaea.orgdtic.mil For vanadocene, XPS can confirm the +2 oxidation state of the vanadium center. The NIST X-ray Photoelectron Spectroscopy Database contains reference spectra for vanadocene. nist.gov

X-ray Absorption Spectroscopy (XAS) is a bulk-sensitive technique that can be divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comresearchgate.netornl.gov

The XANES region of the XAS spectrum provides information about the oxidation state and coordination geometry of the absorbing atom. mdpi.comresearchgate.netchemrxiv.org The position of the absorption edge shifts to higher energy with increasing oxidation state. ornl.gov The pre-edge features in the V K-edge XANES spectrum are particularly sensitive to the coordination environment and symmetry around the vanadium atom. For instance, tetrahedral vanadium complexes often exhibit a strong pre-edge peak. mdpi.com Studies on various vanadium compounds have established a correlation between the pre-edge peak intensity and the coordination geometry. mdpi.comresearchgate.net

The EXAFS region contains information about the local atomic structure around the absorbing atom. researchgate.netornl.govrsc.org Analysis of the EXAFS oscillations can determine the types of neighboring atoms, their distances from the central atom, and their coordination numbers. For vanadocene, EXAFS can be used to determine the V-C bond distances and the number of carbon atoms in the first coordination shell, confirming the sandwich structure of the molecule. The average V-C bond distance in solid vanadocene has been determined to be 226 pm. wikipedia.org

| Technique | Probed Region | Information Provided |

| XPS | Core-level electron binding energies wsu.edunih.gov | Oxidation state of vanadium. iaea.orgiaea.org |

| XANES | Absorption edge and near-edge region mdpi.comresearchgate.net | Oxidation state and coordination geometry of vanadium. rsc.org |

| EXAFS | Post-edge region researchgate.netrsc.org | Bond distances (e.g., V-C) and coordination numbers. |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Valence Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that provides valuable insights into the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While extensive XPS data is available for various vanadium oxides and other vanadium-containing compounds, detailed experimental XPS studies specifically focused on this compound, also known as vanadocene, are not widely reported in publicly accessible literature.

General principles of XPS applied to vanadium compounds suggest that the binding energies of the vanadium core levels, particularly the V 2p peaks, are highly sensitive to the oxidation state of the vanadium atom. For instance, the V 2p3/2 binding energy typically increases with an increasing oxidation state. This sensitivity would, in principle, allow for the characterization of the V(II) center in vanadocene and the detection of any surface oxidation to higher valence states such as V(III) or V(IV).

In a hypothetical XPS analysis of a pure, uncontaminated this compound sample, one would expect to observe core-level peaks for both vanadium and carbon.

Vanadium (V 2p) Core Level: The V 2p region would exhibit a doublet corresponding to the V 2p3/2 and V 2p1/2 spin-orbit components. The binding energy of the V 2p3/2 peak for the V(II) in vanadocene would be expected to be at the lower end of the typical range for vanadium compounds. Any surface oxidation of the highly air-sensitive vanadocene would be readily apparent by the emergence of additional V 2p peaks at higher binding energies, corresponding to higher oxidation states.

Carbon (C 1s) Core Level: The C 1s spectrum would provide information about the chemical environment of the carbon atoms in the cyclopentadienyl (Cp) rings. A single, sharp C 1s peak would be indicative of the uniform bonding environment of the carbon atoms in the pi-system of the Cp rings. The presence of any surface contaminants, such as adventitious carbon, would manifest as additional peaks or shoulders at different binding energies, typically around 284.8 eV for C-C/C-H bonds.

Valence Band Spectrum: The valence band spectrum, lying at lower binding energies, provides a fingerprint of the molecular orbitals of the compound. For vanadocene, the valence band is expected to be composed of contributions from the vanadium 3d orbitals and the pi-orbitals of the cyclopentadienyl ligands. Theoretical calculations and ultraviolet photoelectron spectroscopy (UPS) studies have provided insights into the electronic structure and the ordering of the molecular orbitals in vanadocene. These studies can serve as a guide for the interpretation of a yet-to-be-reported experimental XPS valence band spectrum.

Due to the limited availability of specific experimental XPS data for this compound in the reviewed literature, the following table presents typical binding energy ranges for vanadium in different oxidation states and for carbon in environments relevant to the compound, based on data from other vanadium compounds and organic ligands. This table serves as an illustrative guide for what might be expected in an XPS analysis of vanadocene.

| Element | Orbital | Chemical State/Environment | Expected Binding Energy (eV) |

| Vanadium | V 2p3/2 | V(II) | ~513-514 |

| Vanadium | V 2p3/2 | V(III) Oxide/Hydroxide | ~515-516 |

| Vanadium | V 2p3/2 | V(IV) Oxide | ~516-517 |

| Carbon | C 1s | Cyclopentadienyl (C-C, C-H) | ~284-285 |

| Carbon | C 1s | Adventitious Carbon | ~284.8 |

It is important to note that actual experimental values can be influenced by factors such as sample charging, calibration standards, and the specific instrumentation used. The successful application of XPS to this compound would necessitate careful sample handling under ultra-high vacuum conditions to prevent surface contamination and oxidation, which could otherwise obscure the intrinsic electronic properties of this reactive organometallic compound. Further dedicated XPS studies are required to fully elucidate the surface and valence electronic states of this compound with high precision.

Electronic Structure and Theoretical Bonding Models in Bis Pi Cyclopentadienyl Vanadium

Application of Molecular Orbital (MO) Theory to Vanadium Metallocenes

Molecular Orbital (MO) theory provides a powerful framework for describing the bonding in vanadocene. The interaction between the vanadium d-orbitals and the π-molecular orbitals of the two cyclopentadienyl (B1206354) (Cp) rings leads to the formation of a set of molecular orbitals that dictate the compound's electronic properties and reactivity. ebrary.netchemtube3d.com The qualitative MO diagram for vanadocene shows that the highest occupied molecular orbitals (HOMOs) are primarily metal-based, arising from the vanadium 3d orbitals, while the lowest unoccupied molecular orbitals (LUMOs) also have significant metal character. nationalmaglab.org

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Vanadocene is a 15-electron complex, which means it has unfilled bonding orbitals, contributing to its high reactivity. wikipedia.orgebrary.net Frontier Molecular Orbital (FMO) theory helps to rationalize this reactivity. The singly occupied molecular orbital (SOMO) and the nearby unoccupied molecular orbitals are key to understanding its reactions. For instance, the accessibility of these frontier orbitals allows vanadocene to readily participate in addition reactions with substrates like alkynes and carbon monoxide. wikipedia.org

Spin Density Distribution and Delocalization Mechanisms

As a paramagnetic molecule with a spin quartet (S=3/2) ground state, the distribution of unpaired electron spin in vanadocene is of significant interest. acs.orgresearchgate.net Electron Paramagnetic Resonance (EPR) studies and theoretical calculations have shown that the spin density is not confined to the vanadium center but is delocalized onto the cyclopentadienyl rings. researchgate.net This delocalization occurs through a mechanism involving the mixing of the metal d-orbitals with the π-orbitals of the Cp ligands. This distribution of spin density is a key feature of its electronic structure.

Ligand Field Theory and Crystal Field Theory Interpretations of Vanadium d-Orbital Splitting

Ligand Field Theory (LFT) and the simpler Crystal Field Theory (CFT) offer complementary perspectives on the electronic structure of vanadocene. researchgate.netwikipedia.orgrsc.org These theories focus on the effect of the electrostatic field of the cyclopentadienyl ligands on the energies of the vanadium d-orbitals.

In an idealized D₅d symmetry (staggered rings), the five d-orbitals split into three distinct energy levels: a₁g (d_z²), e₂g (d_xy, d_x²-y²), and e₁g (d_xz, d_yz). researchgate.net The precise ordering of these orbitals has been a subject of study, with experimental and computational evidence supporting an a₁g < e₂g < e₁g* order for the highest-lying orbitals. researchgate.net The three unpaired electrons in vanadocene occupy the a₁g and e₂g orbitals, leading to the observed S=3/2 ground state. researchgate.net

Covalency and Ionicity in Metal-Ligand Interactions within Bis(pi-cyclopentadienyl)vanadium Frameworks

The nature of the vanadium-cyclopentadienyl bond is a mixture of covalent and ionic character. While CFT treats the interaction as purely electrostatic, LFT and MO theory incorporate the covalent overlap between metal and ligand orbitals. wikipedia.orgrsc.orgyoutube.com The significant mixing of metal d-orbitals with the ligand π-orbitals, as evidenced by spectroscopic data and theoretical calculations, points to a substantial degree of covalency in the V-Cp bonds. researchgate.net This covalent interaction is crucial for the stability of the molecule and the delocalization of spin density.

Correlation of Experimental Spectroscopic Data with Theoretical Electronic Structure Models

A variety of spectroscopic techniques have been employed to probe the electronic structure of vanadocene, and the results show a strong correlation with theoretical models.

Electron Paramagnetic Resonance (EPR) Spectroscopy: High-frequency and -field EPR (HFEPR) studies have been instrumental in determining the zero-field splitting (D) and g-tensor values for vanadocene, providing precise information about the spin state and the local electronic environment of the vanadium ion. nationalmaglab.orgacs.org The experimental D value of +2.836(2) cm⁻¹ is in excellent agreement with values obtained from advanced multireference SORCI (Spectroscopically Oriented Configuration Interaction) calculations (2.86–2.90 cm⁻¹). acs.orgresearchgate.net

Electronic Absorption Spectroscopy: The electronic absorption spectrum of vanadocene exhibits bands that are assigned to ligand-field transitions. acs.org For instance, absorption signals around 17,000, 19,860, and 24,580 cm⁻¹ have been attributed to transitions from the ⁴A₂g ground state to excited quartet states (⁴E₁g, ⁴E₂g, and ⁴E₁g, respectively, in D₅d symmetry). acs.org These experimental transition energies are reasonably well-reproduced by SORCI calculations, which predict the energies to within 1300 cm⁻¹ of the experimental values. acs.orgresearchgate.net

The strong agreement between experimental spectroscopic data and high-level theoretical calculations provides a robust and detailed picture of the electronic structure of this compound.

Interactive Data Tables

Table 1: Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Experimental Value | Reference |

| Zero-Field Splitting (D) | +2.836(2) cm⁻¹ | acs.org |

| g-values (g⊥, g∥) | 1.991(2), 2.001(2) | acs.org |

| ⁵¹V Hyperfine Coupling (A⊥, A∥) | 62(2) MHz, 108(2) MHz | nationalmaglab.org |

| Ligand-Field Transitions | 17,000 cm⁻¹, 19,860 cm⁻¹, 24,580 cm⁻¹ | acs.org |

Table 2: Comparison of Experimental and Theoretical d-d Transition Energies (cm⁻¹)

| Transition | Experimental Energy | Calculated Energy (SORCI) |

| ⁴A₂g → ⁴E₁g | 17,000 | ~15,700 |

| ⁴A₂g → ⁴E₂g | 19,860 | ~18,560 |

| ⁴A₂g → ⁴E₁g | 24,580 | ~23,280 |

Note: Calculated values are approximate and derived from the statement that they are within 1300 cm⁻¹ of experimental values. acs.orgresearchgate.net

Redox Chemistry and Electrochemistry of Bis Pi Cyclopentadienyl Vanadium Systems

Electrochemical Characterization of Bis(π-cyclopentadienyl)vanadium: Oxidation and Reduction Potentials

The electrochemical behavior of vanadocene has been thoroughly investigated using various techniques to determine its oxidation and reduction potentials. These studies provide crucial insights into the energy levels of its molecular orbitals and its propensity to donate or accept electrons.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a powerful tool for probing the redox processes of vanadocene. In a typical CV experiment in tetrahydrofuran (B95107) (THF) with tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) as the supporting electrolyte, vanadocene exhibits distinct redox waves. torvergata.it The one-electron oxidation of vanadocene to the vanadocene cation, [Cp₂V]⁺, is a reversible process. torvergata.itacs.org This cation itself can be further oxidized, though this process is often irreversible.

The reduction of vanadocene to the vanadocene anion, [Cp₂V]⁻, is also observed electrochemically. torvergata.it The redox potential for the V(IV)/V(III) couple in vanadocene derivatives can be influenced by the presence of other ligands. For instance, in [Cp₂V(phen)][OTf]₂ and [Cp₂V(bpy)][OTf]₂, the reduction potentials are relatively low. acs.orgnih.gov

The following table summarizes the key redox potentials for vanadocene and a related derivative. The potentials are often referenced against the ferrocene (B1249389)/ferrocenium (B1229745) (Fc/Fc⁺) couple, a standard in non-aqueous electrochemistry. wikipedia.org

| Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent/Electrolyte | Reference |

| [Cp₂V]⁺ / Cp₂V | -1.10 | Toluene (B28343) | wikipedia.org |

| [Cp₂V(phen)]²⁺ / [Cp₂V(phen)]⁺ | -0.62 | Acetonitrile (B52724) | acs.orgnih.gov |

| [Cp₂V(bpy)]²⁺ / [Cp₂V(bpy)]⁺ | -0.62 | Acetonitrile | acs.orgnih.gov |

Chronoamperometry studies complement cyclic voltammetry by providing information about the kinetics of electron transfer and the diffusion of the electroactive species.

Controlled Potential Electrolysis and Coulometric Analysis

Controlled potential electrolysis, also known as bulk electrolysis, allows for the quantitative conversion of vanadocene to its oxidized or reduced forms. By holding the electrode potential at a value where the desired redox process occurs, a large-scale transformation can be achieved.

Coulometric analysis is performed concurrently with controlled potential electrolysis to determine the number of electrons transferred in the redox reaction. This technique confirms the one-electron nature of the oxidation of Cp₂V to [Cp₂V]⁺ and the reduction to [Cp₂V]⁻.

Synthesis and Spectroscopic Characterization of Vanadocene Cations and Anions

The vanadocene cation, [Cp₂V]⁺, can be synthesized chemically by reacting vanadocene with a suitable one-electron oxidizing agent, such as ferrocenium tetrafluoroborate (B81430) ([FeCp₂]BF₄) in toluene. wikipedia.orgacs.org The resulting [VCp₂]⁺ cation is a 14-electron species and has been isolated as an unsolvated species. acs.org

The synthesis of the vanadocene anion, [Cp₂V]⁻, can be achieved through the reduction of vanadocene.

Spectroscopic techniques are essential for characterizing these ionic species. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic species like the [Cp₂V]⁺ cation (a d¹ complex). acs.orgnih.govnih.gov The EPR spectra provide information about the electronic environment of the vanadium center. UV-visible spectroscopy is also employed to characterize the electronic transitions in both the neutral vanadocene and its ionic counterparts. acs.orgnih.gov

Electron Transfer Mechanisms Involving Bis(pi-cyclopentadienyl)vanadium Complexes

Electron transfer reactions involving vanadocene complexes can proceed through either outer-sphere or inner-sphere mechanisms. In an outer-sphere electron transfer, the coordination spheres of the reactants remain intact, and the electron simply "jumps" from one complex to another. The high reactivity of the 15-valence electron vanadocene makes it a good candidate for such processes. wikipedia.org

Inner-sphere electron transfer involves the formation of a bridged intermediate between the two reacting metal centers, facilitating the electron transfer. The nature of the ligands on the vanadocene can influence the preferred mechanism.

Role of Redox Processes in Catalytic Cycles and Reaction Pathways

The ability of vanadocene to undergo reversible redox reactions is central to its role in various catalytic cycles. By shuttling between different oxidation states, it can activate substrates and facilitate chemical transformations. For example, vanadocene dichloride (Cp₂VCl₂), a V(IV) compound, is a known catalyst for polymerization reactions. pharmacy180.com The redox flexibility of the vanadium center is crucial for the catalytic activity.

In many catalytic applications involving transition metal complexes, the redox potential of the catalyst plays a critical role in determining the reaction's feasibility and rate. rsc.org The electron transfer steps in the catalytic cycle are often the rate-determining steps. The redox properties of vanadocene and its derivatives can be tuned by modifying the cyclopentadienyl (B1206354) ligands or by introducing other coordinating ligands, allowing for the optimization of their catalytic performance. unt.edu

Reactivity and Reaction Mechanisms of Bis Pi Cyclopentadienyl Vanadium

Small Molecule Activation by Bis(pi-cyclopentadienyl)vanadium Complexes

The activation of small, abundant molecules is a significant goal in chemistry, aiming to convert them into more valuable products. rsc.org Vanadocene complexes have demonstrated notable capabilities in this area, engaging with molecules such as dihydrogen, olefins, carbon monoxide, carbon dioxide, and dinitrogen.

This compound complexes are capable of activating dihydrogen (H₂), typically leading to the formation of vanadium hydride species. This process is fundamental to various catalytic cycles, including hydrogenation and hydroformylation. The activation occurs at the electron-deficient vanadium center, which can cleave the H-H bond.

The interaction of vanadocene with olefins is a critical aspect of its chemistry, particularly in the context of polymerization. Vanadocene itself can coordinate with activated olefins through a co-ordinative addition reaction. rsc.org For catalysis, particularly in olefin polymerization, vanadocene derivatives like vanadocene dihalides are often used. These precursors are activated by co-catalysts, such as alkylaluminum compounds, to generate a catalytically active species with a vanadium-carbon bond. An incoming olefin monomer then coordinates to the vanadium center and subsequently inserts into the V-C bond, initiating the polymerization chain. ilpi.com This process of coordination and insertion is a recurring theme in the catalytic applications of vanadocene. ilpi.comresearchgate.net

Carbon monoxide (CO) readily reacts with bis(cyclopentadienyl)vanadium(II) to form the corresponding carbonyl complex, [V(cp)₂(CO)]. rsc.orgacs.org This addition is reversible. acs.org Furthermore, CO can induce insertion reactions in vanadium(III) derivatives. For instance, the reaction of CO with benzyl- or methyl-bis(η-cyclopentadienyl)vanadium(III) results in the formation of acyl derivatives, [V(cp)₂(CO)(COX)], where the CO molecule has inserted into the vanadium-alkyl bond. rsc.org

The reaction of vanadocene complexes with carbon dioxide (CO₂) is less straightforward but equally significant. While direct coordination of CO₂ to V(II) is not as common as CO, related reactivity can be observed. For example, the reaction between [V(cp)₂(CO)] and nitrous oxide (N₂O) quantitatively produces a carbonate complex, [{V(cp)₂}₂ₙ(CO₃)ₙ], showcasing the ability of the system to form C-O bonds from simple precursors. rsc.org This reaction is analogous to the reactivity observed with titanocene (B72419) carbonyl complexes. rsc.org The activation of CO₂ can also proceed via insertion into a metal-ligand bond, a reaction pathway explored in related ambiphilic systems where CO₂ inserts into a P-B bond. rsc.org

The activation of dinitrogen (N₂), a notoriously inert molecule, is a hallmark of advanced organometallic chemistry. While direct, catalytic conversion of N₂ by simple vanadocene complexes remains a formidable challenge, studies on related systems provide insight into the fundamental steps of N₂ coordination and reduction. The development of multinuclear transition metal complexes has been a key strategy in tackling dinitrogen activation. rsc.org The principles involve creating a metal center with the appropriate electronic properties to bind N₂ and facilitate the cleavage of the strong N≡N triple bond. Although specific examples involving this compound are sparse in the provided literature, the broader context of small molecule activation suggests that multimetallic vanadium clusters or vanadocene derivatives with highly reactive sites could serve as platforms for N₂ fixation chemistry.

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution are fundamental reaction types for this compound complexes, enabling the synthesis of a wide array of derivatives with tailored properties. The cyclopentadienyl (B1206354) (Cp) ligands are generally stable and often act as spectator ligands, remaining bound to the vanadium center throughout a reaction. gla.ac.uk However, the other ligands attached to the Cp₂V core are more readily substituted.

For example, vanadium(IV) complexes of the type [Cp₂V(L)][OTf]₂ can be synthesized by reacting the in-situ generated Cp₂V(OTf)₂ with bidentate nitrogen ligands like 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bpy). nih.govacs.org In these reactions, the triflate (OTf) ligands are displaced by the chelating phen or bpy ligands, forming a distorted tetrahedral geometry around the vanadium(IV) center. nih.govacs.org

Insertion reactions also represent a form of ligand modification. As mentioned previously, CO can insert into a vanadium-alkyl bond. rsc.org Similarly, carbon disulfide (CS₂) can insert into the V–SR bond of [V(cp)₂(SR)] to yield trithiocarbonato complexes. rsc.org These reactions demonstrate the versatility of the vanadocene framework in accommodating new ligands and undergoing structural transformations.

Polymerization Initiation and Chain Propagation Mechanisms

Vanadium-based catalysts, including those derived from this compound, are highly effective for olefin coordination polymerization. researchgate.net They are known for producing high molecular weight polyolefins and for their efficiency in copolymerizing ethylene (B1197577) with α-olefins. researchgate.netbohrium.com

The polymerization process using vanadocene-based catalysts, such as vanadocene dihalides (Cp₂VCl₂), is not spontaneous and requires activation by a co-catalyst. researchgate.netacs.org Commonly used co-catalysts include alkylaluminum compounds like methylaluminoxane (B55162) (MAO) or diethylaluminium chloride (DEAC). bohrium.com

Initiation: The reaction is initiated by the interaction between the vanadocene precursor and the co-catalyst. The alkylaluminum compound alkylates the vanadium center, replacing a halide ligand with an alkyl group, and generates a cationic, electron-deficient active species, [Cp₂V-R]⁺. This species is the true catalyst for the polymerization. ilpi.com

Chain Propagation: The propagation stage follows the generally accepted Cossee-Arlman mechanism. ilpi.com

An olefin monomer coordinates to the vacant site on the electron-deficient vanadium center, forming a π-complex. ilpi.com

The coordinated olefin then inserts into the existing vanadium-alkyl (V-R) bond via a four-centered transition state. ilpi.com

This insertion step forms a new, longer alkyl chain attached to the vanadium and regenerates the vacant coordination site, allowing the next monomer to bind and repeat the process, leading to chain growth. ilpi.com

The choice of ligands on the vanadium center and the type of co-catalyst can significantly influence the catalyst's activity and the properties of the resulting polymer, such as molecular weight and comonomer incorporation. bohrium.com For instance, bulky ligands can hinder chain transfer reactions, leading to polymers with higher molecular weights. bohrium.com

Table 1: Research Findings on Vanadium-Catalyzed Ethylene Polymerization This table presents data on the catalytic activity of various vanadium complexes in ethylene polymerization under different conditions.

| Vanadium Catalyst | Co-catalyst | Activity (kg PE / (mol V · h)) | Polymer Characteristics | Reference |

|---|---|---|---|---|

| Pyridine-bis(imine) (PDI) Vanadium Complex | Not Specified | Highly Active | Not Specified | nih.gov |

| [ONO]²⁻ Coordinated Vanadium Complex | DEAC + MTA | Moderate (Improved with MTA) | Not Specified | bohrium.com |

| Phenoxy-phosphine oxide [O,P=O] V(III) Complex | Not Specified | High | Unimodal, High Molecular Weight | bohrium.com |

| Imido V(IV) Complex (c1) | MAO | 11,000 | High Molecular Weight | acs.orgmdpi.com |

PE: Polyethylene (B3416737); MAO: Methylaluminoxane; DEAC: Diethylaluminium chloride; MTA: Methyl trichloroacetate.

Radical Polymerization Initiation and Control

While transition metal-mediated radical polymerization has emerged as a powerful tool for the synthesis of well-defined polymers, the direct application of this compound (vanadocene) in this field is not prominently documented in scientific literature. However, the broader class of vanadium complexes has demonstrated significant potential, offering insights into the possible, albeit currently unexplored, role of vanadocene derivatives.

Research has shown that certain vanadium complexes, particularly those featuring bis(imino)pyridine ligands, can effectively mediate the controlled radical polymerization of challenging monomers like vinyl acetate (B1210297). acs.orgwikipedia.orgrsc.org The generally accepted mechanism for these systems involves the in-situ generation of a vanadium(II) species, which acts as a persistent radical. This V(II) center can reversibly trap the growing polymer chain radical, establishing a dynamic equilibrium that controls the polymerization process and leads to polymers with predictable molecular weights and narrow molecular weight distributions. wikipedia.org

The effectiveness of these vanadium-based systems is highly dependent on the ligand framework. For instance, in the polymerization of vinyl acetate mediated by a bis(imino)pyridine vanadium trichloride (B1173362) complex initiated by AIBN (azobisisobutyronitrile), an irreversible halogen transfer from the vanadium complex to a radical derived from AIBN generates the active V(II) species. wikipedia.org This species then controls the polymerization via an organometallic-mediated radical polymerization (OMRP) mechanism through a reversible termination process. wikipedia.org

Although this compound is a stable 15-electron V(II) radical, its direct use as an initiator or controller in radical polymerization has not been a focus of extensive research. The electronic and steric environment provided by the cyclopentadienyl ligands in vanadocene differs significantly from the bis(imino)pyridine ligands that have proven successful. This difference in the ligand sphere likely influences the thermodynamics and kinetics of the elementary steps of the polymerization process, such as the reversible deactivation of the propagating radical. Further research would be necessary to determine if this compound or its derivatives could be tailored to effectively initiate and control radical polymerization, potentially expanding the scope of OMRP catalysts.

Redox-Mediated Organic Transformations Utilizing Vanadium Metallocenes

This compound, as a 15-electron organometallic radical, possesses a rich redox chemistry that has been harnessed for various organic transformations. Its reactivity is characterized by its ability to act as a potent one-electron reducing agent, a property stemming from its relatively low oxidation potential. wikipedia.org

A notable application of the reducing power of vanadocene is in the synthesis of metallic nanoparticles. For instance, vanadocene has been employed as an organometallic reducing agent for the preparation of ultra-fine magnetic iron powder from iron(II) precursors. researchgate.net In this process, vanadocene reduces Fe(II) ions to zerovalent iron (Fe(0)), leading to the formation of nanoparticles. The vanadocene itself is oxidized to the more stable 14-electron [Cp₂V]⁺ cation. acs.org

The redox chemistry of vanadocene also extends to insertion reactions with various unsaturated substrates. While not all of these are strictly redox-mediated in the sense of a net change in the vanadium oxidation state, they often involve electron redistribution through the metal center. For example, bis(η-cyclopentadienyl)vanadium(III) derivatives readily undergo insertion of carbon disulfide (CS₂) into a vanadium-sulfur bond. nationalmaglab.org

Furthermore, the reactivity of the oxidized form of vanadocene, the [Cp₂V]⁺ cation, has been explored. This 14-electron species can be generated by the one-electron oxidation of vanadocene using reagents like the ferrocenium (B1229745) cation, [FeCp₂]⁺. acs.org The resulting unsolvated [VCp₂]⁺ cation is a reactive species that can interact with various Lewis bases. acs.org The redox potential of the V(II)/V(III) couple in vanadocene derivatives can be tuned by modifying the cyclopentadienyl ligands, offering a pathway to control its reactivity in redox-mediated transformations.

Photoreactivity and Excited State Reaction Pathways

The photoreactivity of this compound is intrinsically linked to its electronic structure and the nature of its excited states. Detailed spectroscopic and computational studies have provided significant insights into the photophysical properties of vanadocene, laying the groundwork for understanding its potential photochemical reaction pathways. researchgate.netnationalmaglab.org

The electronic absorption spectrum of vanadocene exhibits several bands in the visible and ultraviolet regions, which are assigned to ligand-field transitions. nationalmaglab.org These transitions involve the excitation of an electron from the ground state to higher energy d-orbitals. Specifically, for vanadocene, which has a quartet (S = 3/2) ground state (⁴A₂g in D₅d symmetry), the absorption bands at approximately 17,000 cm⁻¹, 19,860 cm⁻¹, and 24,580 cm⁻¹ have been assigned to ligand-field transitions to the ⁴E₁g, ⁴E₂g, and ⁴E₁g excited states, respectively. nationalmaglab.org

Key Spectroscopic Data for this compound:

| Parameter | Value | Reference |

| Ground State | ⁴A₂g (S = 3/2) | nationalmaglab.org |

| g-values | g⊥ = 1.991, g∥ = 2.001 | nationalmaglab.org |

| Zero-field splitting (D) | +2.836(2) cm⁻¹ | nationalmaglab.org |

| Ligand-Field Transitions | ||

| ⁴A₂g → ⁴E₁g | ~17,000 cm⁻¹ | nationalmaglab.org |

| ⁴A₂g → ⁴E₂g | ~19,860 cm⁻¹ | nationalmaglab.org |

| ⁴A₂g → ⁴E₁g | ~24,580 cm⁻¹ | nationalmaglab.org |

Table created based on data from spectroscopic and computational analyses.

Computational studies, including both density functional theory (DFT) and multireference methods like spectroscopically oriented configuration interaction (SORCI), have been employed to further elucidate the electronic structure and the nature of the excited states. researchgate.netnationalmaglab.org These calculations have been crucial in accurately predicting properties such as the zero-field splitting parameter (D), which arises from spin-orbit coupling between the ground and excited electronic states. nationalmaglab.org The SORCI calculations, in particular, have been shown to accurately model the energies of the ligand-field excited states. researchgate.net

While the photophysical properties have been well-characterized, the specific photoreactivity and excited state reaction pathways of this compound are less explored. The population of these ligand-field excited states upon photoexcitation can, in principle, lead to a variety of chemical reactions. For instance, the excited state molecule may undergo ligand dissociation, reaction with a substrate, or electron transfer. The character of the excited state (e.g., its energy, lifetime, and electronic distribution) will dictate the likely reaction pathways. Given the known redox activity of the ground state, photoinduced electron transfer reactions are a plausible outcome. However, detailed studies on the photochemical reactions of vanadocene with specific organic or inorganic substrates are not extensively reported, representing an area ripe for future investigation.

Computational Chemistry and Theoretical Studies on Bis Pi Cyclopentadienyl Vanadium

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of transition metal complexes due to its favorable balance of accuracy and computational cost. nih.gov It is particularly effective for determining ground-state geometries and a variety of electronic properties.

Once a geometry is optimized to a minimum on the potential energy surface, a vibrational frequency analysis is typically performed. nih.govresearchgate.net This calculation serves two main purposes: it confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and it predicts the infrared (IR) and Raman spectra of the molecule. youtube.comyoutube.com These predicted vibrational frequencies can be compared with experimental spectroscopic data to validate the computational model. For instance, DFT calculations can predict the frequencies of metal-carbon bond vibrations, which are experimentally observed in the range of 400-600 cm⁻¹. nih.gov

Table 1: Representative Calculated Geometrical Parameters for Vanadocene (VCp₂) from DFT Note: This table is illustrative. Actual values depend on the specific DFT functional and basis set used.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| V-C Bond Distance (Å) | ~2.27 | 2.26(2) researchgate.net |

| C-C Bond Distance (Å) | ~1.41 | - |

| Cp(centroid)-V-Cp(centroid) Angle (°) | 180 (for D5d/D5h) | - |

Vanadocene is a paramagnetic compound with a spin quartet (S=3/2) ground state, making it amenable to Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netacs.org DFT calculations are frequently employed to predict the EPR parameters, namely the g-tensor and the ⁵¹V hyperfine coupling tensor (A-tensor). nih.govnih.gov These calculations help in interpreting experimental spectra and understanding the distribution of the unpaired electrons. Studies have shown that DFT can provide accurate values for the zero-field splitting parameter (D) and the g-tensor components for vanadocene. researchgate.netacs.org For example, calculations have yielded D values of +2.85–2.96 cm⁻¹, which are in excellent agreement with the experimental value of +2.836(2) cm⁻¹. researchgate.netacs.org

**Table 2: Calculated vs. Experimental EPR Parameters for Vanadocene (VCp₂) ** Data compiled from studies using DFT and other methods.

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| D (cm-1) | +2.85 to +2.96 researchgate.netacs.org | +2.836(2) acs.org |

| g⊥ | ~1.99 | 1.991(2) acs.org |

| g∥ | ~2.00 | 2.001(2) acs.org |

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Electronic Structure Determination

While DFT is a powerful tool, it has limitations, especially when describing systems with significant multireference character or electronically excited states. researchgate.net For vanadocene, the presence of orbitally degenerate excited states cannot be properly treated by standard DFT methods. researchgate.netacs.org In these cases, more sophisticated and computationally expensive ab initio and post-Hartree-Fock methods are required for high-accuracy electronic structure determination. semanticscholar.orgresearchgate.net

Methods such as Coupled Cluster Singles and Doubles (CCSD) and multireference methods like Spectroscopically Oriented Configuration Interaction (SORCI) provide a more rigorous treatment of electron correlation. researchgate.netsemanticscholar.org A study on vanadocene revealed that while DFT fortuitously provided an accurate zero-field splitting (D) value through a cancellation of errors, SORCI calculations gave accurate D values (2.86–2.90 cm⁻¹) and correctly identified that the dominant contribution arises from spin-orbit coupling between ligand-field states. researchgate.netacs.org Furthermore, SORCI calculations were able to predict ligand-field excited-state energies much more accurately than time-dependent DFT (TD-DFT), which failed to reproduce the correct ordering of the states. researchgate.net Similarly, the CCSD method has been shown to deliver good agreement with experimental data for hyperfine coupling constants, where DFT methods often show severe deficiencies. semanticscholar.org

Molecular Dynamics Simulations of Bis(pi-cyclopentadienyl)vanadium in Different Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. vnu.edu.vnmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the movements and interactions over time, providing insights into dynamic processes, conformational changes, and the influence of the environment (e.g., a solvent). nih.govsemanticscholar.org

For a compound like bis(π-cyclopentadienyl)vanadium, MD simulations can be used to study its behavior in different environments, such as in aqueous or organic solutions. These simulations can characterize the hydration shell around the molecule, investigate its diffusion properties, and explore its interactions with other molecules or surfaces. nih.gov For example, MD simulations of a vanadate-dipeptide complex in water were used to assess its structure, speciation, and dynamics, revealing details about its coordination and the instability of its protonated form. nih.gov Although specific MD studies focusing solely on vanadocene are less common in the surveyed literature, the methodology is well-suited to explore its dynamic stability and interactions, which are crucial for applications in catalysis and materials science.

Elucidation of Reaction Pathways and Transition States via Computational Methods

Understanding the reactivity of vanadocene involves studying the mechanisms of its chemical reactions. Computational methods are invaluable for elucidating these reaction pathways and identifying the high-energy transition states that connect reactants and products. youtube.comugent.be By mapping the potential energy surface of a reaction, chemists can calculate activation barriers and determine the most likely reaction mechanism.

For vanadocene derivatives, computational studies can be used to investigate insertion reactions, which are fundamental to many catalytic processes. For example, the insertion of molecules like carbon monoxide (CO) or carbon disulfide (CS₂) into vanadium-carbon or vanadium-sulfur bonds has been studied. rsc.org Theoretical calculations can model the geometry of the reactants, the transition state for the insertion step, and the final product, providing a detailed energetic profile of the reaction. rsc.org More complex processes, such as C-H activation observed in reactions with certain pentafulvenes, can also be modeled to understand the precise sequence of events at the molecular level. researchgate.net Finding the transition state geometry is a critical but challenging part of these studies, often requiring specialized algorithms like relaxed surface scans or nudged elastic band (NEB) methods. youtube.com

Computational Design and Prediction of Novel this compound-Based Systems

Beyond studying existing compounds, computational chemistry serves as a powerful tool for the predictive design of novel molecules with desired properties. By modifying the basic vanadocene structure—for instance, by adding substituents to the cyclopentadienyl (B1206354) rings—researchers can theoretically screen a large number of potential derivatives before attempting their synthesis. researchgate.net

Computational design involves calculating the structural, electronic, and spectroscopic properties of hypothetical vanadocene-based systems. For example, DFT calculations can predict how adding electron-donating or electron-withdrawing groups to the Cp rings would affect the redox potential or the reactivity of the vanadium center. This approach was used to investigate the electronic structure of a vanadocene adduct with an N-heterocyclic silylene, elucidating the V-Si bond strength and the complex formation mechanism. nih.gov Similarly, computational methods can guide the synthesis of unprecedented vanadocene(III) compounds, such as phenolate (B1203915) and amide complexes, by predicting their stability and characterizing their electronic structure. researchgate.net This predictive capability accelerates the discovery of new organometallic complexes for applications in catalysis, materials science, and medicine. researchgate.net

Applications in Homogeneous and Heterogeneous Catalysis Research with Bis Pi Cyclopentadienyl Vanadium

Bis(pi-cyclopentadienyl)vanadium as Precursors and Active Species in Olefin Polymerization Catalysis

Vanadium-based catalysts, including those derived from this compound, are instrumental in the synthesis of polyolefins. They offer distinct advantages in controlling polymer architecture, such as molecular weight, molecular weight distribution, and stereochemistry.

Ziegler-Natta Type Polymerization Systems

This compound compounds are effective as homogeneous Ziegler-Natta catalysts, typically activated by an organoaluminum co-catalyst, for the polymerization of olefins like ethylene (B1197577) and propylene (B89431). ijeast.com These systems are known for producing polymers with high molecular weights and often narrow molecular weight distributions. For instance, vanadium-magnesium catalysts (VMCs), which are heterogeneous Ziegler-Natta systems, have demonstrated high activity in the copolymerization of ethylene with α-olefins such as 1-hexene. The composition of the catalyst, particularly the vanadium content, significantly influences its activity and the properties of the resulting polymer. researchgate.net

One of the key features of vanadium-based catalysts is their ability to facilitate the random incorporation of comonomers, which is crucial for producing amorphous elastomeric materials. ijeast.com For example, imido-vanadium(IV) complexes have been used for the terpolymerization of ethylene, 1,5-hexadiene, and norbornene, yielding polyolefins with high molecular weights (Mw up to 200,000 g/mol ) and narrow molecular weight distributions (Mw/Mn = 2.7). cnr.it

| Catalyst System | Monomers | Polymer Properties | Reference |

| Chelated Imido Vanadium Complex / MAO | Ethylene / 1,5-Hexadiene / Norbornene | Mw up to 200,000 g/mol , Mw/Mn = 2.7, Subambient Tg | cnr.it |

| V(acac)₃ / Et₂AlCl | Propylene / Ethylene | Living copolymerization, block copolymers | researchgate.net |

| Cp₂VCl₂ / MAO | Ethylene | Active for polymerization | ippi.ac.ir |

| Vanadium-Magnesium Catalyst (VMC) | Ethylene / 1-Hexene | High activity, bimodal MWD | researchgate.net |

Table 1: Performance of Vanadium-Based Ziegler-Natta Catalysts in Olefin Polymerization.

Controlled/Living Polymerization Methodologies

A significant advancement in polymerization is the development of "living" polymerization, which allows for the synthesis of polymers with precisely controlled molecular weights, narrow polydispersity, and complex architectures like block copolymers. Certain vanadium-based catalytic systems exhibit characteristics of living polymerization.

A notable example is the V(acac)₃/Al(C₂H₅)₂Cl system, which initiates the living coordination polymerization of propene at low temperatures (e.g., -78°C). researchgate.net This "living" nature means that the polymer chains continue to grow as long as the monomer is available, without termination or chain transfer reactions. This characteristic has been exploited to synthesize well-defined block copolymers. researchgate.net By sequentially adding different monomers, such as propylene and then ethylene, it is possible to create block copolymers with distinct segments, a task that is challenging with traditional Ziegler-Natta catalysts. The V(mmh)₃/Al(C₂H₅)₂Cl catalyst system (where mmh is 2-methyl-1,3-butanedionato) has also been shown to be effective for the living copolymerization of propylene with monomers like ethylene or 1,5-hexadiene. researchgate.net

Stereoselective Polymerization and Polymer Microstructure Control

Vanadium catalysts offer a unique level of control over the stereochemistry of the resulting polymer, a critical factor that determines its physical properties. While many metallocene catalysts (e.g., based on Zr or Ti) are known for producing isotactic polypropylene (B1209903) (where the methyl groups are on the same side of the polymer chain), vanadium-based systems are particularly renowned for their ability to produce syndiotactic polypropylene. ippi.ac.irgoogle.com In syndiotactic polypropylene, the methyl groups alternate regularly on opposite sides of the polymer chain, leading to distinct material properties, often elastomeric in nature.

The combination of V(acac)₃ with a dialkylaluminum halide co-catalyst, for instance, can yield highly syndiotactic polypropylene, especially at low polymerization temperatures. ippi.ac.ir The stereospecificity is influenced by the nature of the ligands on the vanadium center and the co-catalyst used. This control over microstructure allows for the tailoring of polymer properties, from rigid plastics to flexible elastomers.

Catalytic Hydrogenation and Dehydrogenation Reactions

While research into vanadocene-catalyzed hydrogenation is less extensive, vanadium complexes have demonstrated significant activity in dehydrogenation reactions. These reactions are crucial for the synthesis of unsaturated compounds, such as aromatics and olefins, from saturated precursors.

A prominent area of research is the dehydrogenation of N-heterocycles. Oxovanadium(V) catalysts have been successfully used for the dehydrogenation of tetrahydroquinolines to quinolines under mild conditions, using oxygen from the air as the terminal oxidant in an aqueous medium. researchgate.netcnr.itresearchgate.net This process is atom-efficient and represents an environmentally friendly alternative to methods requiring harsh conditions or stoichiometric, hazardous oxidants. researchgate.net The proposed mechanism involves the coordination of the amine to the vanadium center, followed by a single-electron transfer and a homolytic C-H bond cleavage to form an imine, which then isomerizes to the aromatic product. researchgate.net This catalytic technology has been extended to other structurally related N-heterocycles. researchgate.netcnr.it

| Substrate | Catalyst System | Conditions | Product | Yield | Reference |

| Tetrahydroquinolines | Oxovanadium(V) complexes | Water, O₂, 70 °C | Quinolines | Good to Excellent | researchgate.net |

| Various N-heterocycles | Oxovanadium(V) complexes | Water, O₂ | Aromatic N-heterocycles | - | cnr.itresearchgate.net |

Table 2: Vanadium-Catalyzed Dehydrogenation of N-Heterocycles.

Oxidation Catalysis Mediated by Vanadium Metallocenes

Vanadium complexes are versatile catalysts for a range of oxidation reactions, leveraging the accessibility of multiple oxidation states (from V(II) to V(V)). While not always starting from this compound itself, these studies highlight the catalytic potential of related vanadium species in oxidation processes.

Vanadium(V) complexes featuring bis(phenolate) ligands have been shown to catalyze the aerobic oxidation of alcohols. For example, complexes with tridentate bis(phenolate)pyridine or bis(phenolate)amine ligands can catalyze the oxidation of 4-methoxybenzyl alcohol and even more complex lignin (B12514952) model compounds using air as the oxidant. nih.gov The catalytic cycle often involves the reduction of V(V) to V(IV) by the substrate, followed by re-oxidation of the V(IV) species by oxygen to regenerate the active catalyst. nih.gov These systems have also been shown to mediate the oxidative C-C bond cleavage of molecules like pinacol (B44631). nih.gov Furthermore, N-hydroxyphthalimide (NHPI) combined with vanadium co-catalysts provides an efficient system for the selective aerobic oxidation of various primary and secondary alcohols under mild conditions. nih.gov

C-C and C-H Functionalization Research

The direct functionalization of otherwise inert C-H bonds and the catalytic formation of C-C bonds are cornerstone transformations in modern organic synthesis. Cyclopentadienyl (B1206354) (Cp) ligands are crucial in steering the reactivity and selectivity of transition metals in these reactions. researchgate.net While rhodium and palladium are often the metals of choice, research into vanadium's capabilities is emerging.

A key elementary step in many C-C bond-forming reactions is the migratory insertion of an unsaturated molecule into a metal-carbon bond. youtube.com Bis(η-cyclopentadienyl)vanadium(III) derivatives serve as excellent models for studying these fundamental insertion reactions. For example, carbon monoxide can insert into the vanadium-alkyl bond of [V(cp)₂R] complexes to form acyl derivatives. rsc.org Similarly, other small molecules like tin(II) chloride can insert into the V-Cl bond of vanadocene dichloride. rsc.org

More complex C-C bond-forming cross-coupling reactions have also been explored. In a notable study demonstrating the potential of metallocenes in this area, bis(cyclopentadienyl)diaryltitanium compounds were used as coupling partners in a palladium-catalyzed Sonogashira-type reaction with terminal alkynes. mdpi.com This reaction, which proceeds under mild, base-free conditions, is the first example of using such titanium compounds as pseudo-halides in cross-coupling and provides a strong precedent for the potential application of analogous this compound complexes in similar C-C bond-forming transformations. mdpi.com The development of catalysts for direct C-H activation and functionalization is a major goal, and the unique electronic properties of vanadocene make it a continuing subject of interest in this challenging field. nih.govyoutube.com

Strategies for Heterogenization of Bis(π-cyclopentadienyl)vanadium Catalysts

The transition of bis(π-cyclopentadienyl)vanadium and its derivatives from homogeneous to heterogeneous systems is a critical step for their practical use in industrial processes like olefin polymerization. Homogeneous catalysts, while often exhibiting high activity and selectivity, pose significant challenges for separation from the reaction products and for continuous-flow processes. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses these limitations, enhancing catalyst stability, reusability, and processability. mdpi.comnih.gov

Immobilization on Inorganic Supports (e.g., SiO2, Al2O3)

Inorganic oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are widely used as supports for metallocene catalysts due to their high surface area, mechanical stability, and porous structure, which allows for controlled fragmentation during polymerization. hhu.de The immobilization of bis(π-cyclopentadienyl)vanadium complexes on these supports is a well-explored strategy to create robust, single-site heterogeneous catalysts.

Research has demonstrated the successful immobilization of the bis(cyclopentadienyl)vanadium (B1143444) dichloride (Cp₂VCl₂) precursor onto silica. One effective method involves modifying the silica support with an ionic liquid, which serves to anchor the vanadium complex. For instance, a catalyst system using silica modified with 1-[3-(triethoxysilyl)propyl]pyridinium chloride has been shown to be highly active for ethylene polymerization when combined with Cp₂VCl₂ and an aluminum-based co-catalyst. researchgate.net These supported systems can achieve productivities exceeding 2 tons of polyethylene (B3416737) per mole of vanadium in just 30 minutes. researchgate.net A significant advantage of this approach is the production of linear, high-molecular-weight polyethylene (M_w > 10⁶ g mol⁻¹) with a narrow molecular weight distribution (M_w/M_n = 1.6–1.9), indicative of a single-site catalyst. researchgate.net